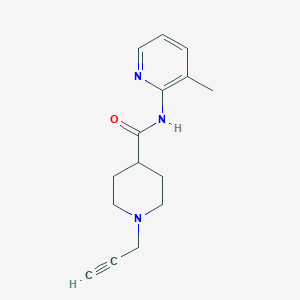

N-(3-methylpyridin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(3-methylpyridin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c1-3-9-18-10-6-13(7-11-18)15(19)17-14-12(2)5-4-8-16-14/h1,4-5,8,13H,6-7,9-11H2,2H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAKXQGDKPHEIHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC(=O)C2CCN(CC2)CC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-methylpyridin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide is a synthetic compound belonging to the family of piperidine carboxamides. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 257.337 g/mol. The compound features a piperidine ring substituted with a 3-methylpyridine group and a prop-2-ynyl moiety, which may influence its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. Compounds in this class are known to modulate cellular processes through:

- Enzyme Inhibition : Compounds similar to this have been shown to inhibit specific enzymes, altering metabolic pathways.

- Receptor Modulation : They may act as agonists or antagonists at various receptor sites, influencing signaling cascades.

The exact mechanism for this compound remains under investigation, but it likely involves binding interactions that modify the activity of target proteins.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Effects

The compound may possess anti-inflammatory properties, potentially through the modulation of pro-inflammatory cytokines and pathways involved in inflammation.

Antimicrobial Properties

Preliminary data suggest that this compound may exhibit antimicrobial activity against certain bacterial strains, although further research is needed to confirm these findings.

Case Studies

A review of existing literature reveals several case studies focusing on the biological activity of compounds within the same class as this compound:

-

Case Study on Anticancer Activity :

- A study investigated the effects of a structurally related compound on breast cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis through caspase activation.

-

Inflammation Model :

- In an animal model of inflammation, administration of a similar compound resulted in reduced swelling and pain, indicating potential therapeutic applications for inflammatory diseases.

-

Antimicrobial Efficacy :

- A comparative study assessed the antimicrobial activity of various piperidine derivatives, revealing that certain modifications enhanced efficacy against Gram-positive bacteria.

Summary Table of Biological Activities

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing nitrogen heterocycles, such as N-(3-methylpyridin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide, exhibit promising anticancer properties. A structure-activity relationship (SAR) study highlighted the compound's ability to inhibit key protein kinases and topoisomerases, which are crucial in cancer cell proliferation and survival .

Case Study: Inhibition of Protein Kinases

A specific study demonstrated that derivatives of this compound were effective in inhibiting cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation. The modifications in the molecular structure led to enhanced potency against various cancer cell lines, suggesting that further optimization could yield even more effective anticancer agents .

Neuropharmacology

Potential as a Neuroprotective Agent

The compound's piperidine and pyridine moieties are associated with neuroprotective effects. Research has shown that similar compounds can modulate neurotransmitter systems and exhibit neuroprotective properties against neurodegenerative diseases .

Case Study: Neuroprotection in Animal Models

In animal models of neurodegeneration, compounds similar to this compound demonstrated significant reductions in neuronal apoptosis and improvements in cognitive function. These findings support the potential use of this compound in developing therapies for conditions like Alzheimer's disease.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Modifications

The following compounds share key structural motifs with N-(3-methylpyridin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide, enabling comparative analysis:

Key Observations :

- Propargyl vs. Arylpropionic Acid Moieties: Unlike Flu-AM1 and Ibu-AM5, which incorporate NSAID-derived arylpropionic acid groups, the target compound features a propargyl substituent. This difference may influence binding kinetics; propargyl groups can act as covalent modifiers (e.g., in FAAH inhibitors), while arylpropionic acids mediate non-covalent interactions .

- Pyridine Substitution : All compounds share the 3-methylpyridin-2-yl group, which in Flu-AM1 and Ibu-AM5 occupies the acyl-chain binding channel of FAAH, facilitating competitive inhibition .

Q & A

Q. What are the standard synthetic routes for N-(3-methylpyridin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions:

Piperidine-4-carboxamide core formation : Amide coupling between piperidine-4-carboxylic acid derivatives and 3-methylpyridin-2-amine under carbodiimide-mediated conditions (e.g., EDC/HOBt) .

Prop-2-ynyl group introduction : Alkylation of the piperidine nitrogen using propargyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 60–80°C .

- Optimization : Reaction yields are improved by controlling temperature, solvent polarity, and catalyst selection. Purity is verified via HPLC (≥95%) .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., propynyl proton at δ ~2.5 ppm; pyridine ring protons at δ 7.0–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₁₈N₃O: 268.1451) .

- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Q. How can researchers determine the solubility and stability of this compound in biological assays?

- Methodological Answer :

- Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO, quantified via UV-Vis spectroscopy .

- Stability : Incubate at 37°C in assay buffers (e.g., plasma or liver microsomes) and monitor degradation via LC-MS over 24–48 hours .

Advanced Research Questions

Q. What experimental strategies are used to investigate the compound’s interaction with FAAH, and how are binding modes validated?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC₅₀ using rat brain homogenates or recombinant FAAH with [³H]-anandamide substrate. Example: (R)-isomer IC₅₀ = 0.74 µM vs. (S)-isomer IC₅₀ = 0.99 µM .

- Molecular Dynamics (MD) Simulations : Dock the compound into FAAH’s acyl chain-binding channel (PDB: 3QJU) using AutoDock Vina. Validate via RMSD analysis over 100 ns simulations .

- Mutagenesis Studies : Test binding affinity in FAAH T488A mutants to confirm critical residue interactions .

Q. How can structural-activity relationship (SAR) studies be designed to optimize FAAH inhibition?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified pyridine (e.g., 4-methyl vs. 4-cyano) or piperidine (e.g., propynyl vs. propargyl ether) groups .

- Activity Testing : Compare IC₅₀ values across analogs. For example, replacing 3-methylpyridin-2-yl with 4-cyanopyridin-2-yl reduces potency by ~30% .

- Computational SAR : Use QSAR models (e.g., CoMFA) to predict logP and steric effects on activity .

Q. How should researchers address discrepancies in IC₅₀ values across different assay systems?

- Methodological Answer :

- Assay Replication : Repeat experiments in triplicate using standardized protocols (e.g., fixed substrate concentrations).

- Source Verification : Compare recombinant vs. tissue-extracted FAAH activity (e.g., recombinant may lack post-translational modifications) .

- Data Normalization : Use reference inhibitors (e.g., URB597) as internal controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.